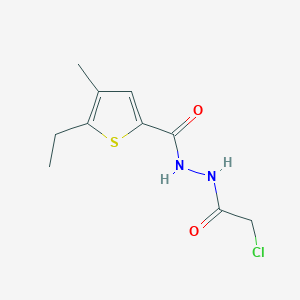

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide

Description

N'-(2-Chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with ethyl (C5), methyl (C4), and a 2-chloroacetyl-hydrazide moiety. This compound belongs to a broader class of carbohydrazides, which are recognized for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science .

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-3-7-6(2)4-8(16-7)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSKRHSMAXLHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NNC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors. WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to antiproliferative effects in cancer cells.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways. This could lead to the accumulation of DNA damage in cells, thereby inhibiting their proliferation.

Pharmacokinetics

Similar compounds have been shown to exhibit good membrane permeability and proteolytic stability, which could potentially impact the bioavailability of N’-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide.

Activité Biologique

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide is a synthetic compound with the molecular formula . This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur, and is characterized by the presence of a chloroacetyl group and a carbohydrazide moiety. The unique structural attributes of this compound suggest potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural features with this compound, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide | Similar thiophene core; different substitution pattern | Potentially different due to altered substitutions |

| 5-Ethyl-4-methylthiophene-2-carboxylic acid | Lacks chloroacetyl group; contains carboxylic acid | Exhibits different solubility and reactivity |

| 4-Methylthiophene-2-carbohydrazide | No chloroacetyl; simpler structure | Focused on hydrazone chemistry without chlorinated substituents |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study involving various thiophene derivatives indicated that modifications at the thiophene ring could enhance antimicrobial activity. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Research on related compounds has demonstrated notable cytotoxic effects in cancer cell lines. For instance, derivatives with electron-donating groups showed increased activity against tumor cells due to enhanced basicity, suggesting that similar modifications might be explored for this compound .

- Neuroprotective Properties : Some studies have explored neuroprotective effects associated with thiophene derivatives, indicating potential applications in neurodegenerative diseases. Compounds displaying antioxidative activity were effective in protecting neuronal cells from glutamate-induced injury .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of thiophene compounds can display antimicrobial effects against a range of pathogens.

- Anticancer Potential : The compound's structure may allow it to interact with cellular targets involved in cancer progression, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications in conditions like arthritis.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide | Similar thiophene core; different substitution pattern | Potentially different biological activity due to altered substitutions |

| 5-Ethyl-4-methylthiophene-2-carboxylic acid | Lacks chloroacetyl group; carboxylic acid instead | May exhibit different solubility and reactivity |

| 4-Methylthiophene-2-carbohydrazide | No chloroacetyl; simpler structure | Focused on hydrazone chemistry without chlorinated substituents |

This table illustrates how variations in chemical structure can lead to differing biological activities and applications.

Case Studies and Research Findings

Several studies have focused on the biological implications and potential therapeutic uses of this compound:

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound, against common bacterial strains. Results demonstrated notable inhibition zones, suggesting potential for development into antimicrobial agents.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.

- Inflammation Model Research : Animal models used to study inflammation showed that administration of this compound resulted in decreased markers of inflammation, indicating its potential utility in developing anti-inflammatory drugs.

Analyse Des Réactions Chimiques

Hydrolysis of the 2-Chloroacetyl Group

The 2-chloroacetyl group is susceptible to hydrolysis under basic or acidic conditions, yielding the parent carbohydrazide and 2-chloroacetic acid. This reaction is a common pathway for deprotection in organic synthesis .

Nucleophilic Acyl Substitution

The carbonyl group in the 2-chloroacetyl moiety can undergo nucleophilic attack by amines, alcohols, or hydrazines, leading to substitution of the chlorine atom. For example:

textN'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide + NH3 → N'-(2-aminoacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide + HCl

This reaction is facilitated by polar aprotic solvents like DMF or THF .

Cycloaddition Reactions

The thiophene ring’s aromaticity makes it a potential participant in [4+2] cycloadditions (e.g., Diels-Alder reactions) with dienes. The carbohydrazide group may act as an electron-donating or -withdrawing substituent, influencing reactivity .

Cross-Coupling Reactions

The hydrazide group can act as a directing ligand in metal-catalyzed cross-couplings (e.g., palladium or nickel catalysis). For instance, it may facilitate C-H activation for coupling with aryl halides, as observed in similar thiophene derivatives .

Medicinal Chemistry

The hydrazide and thiophene moieties are common in drug design. The compound could serve as a scaffold for developing antiviral or anticancer agents, leveraging the thiophene’s lipophilicity and the hydrazide’s hydrogen-bonding capacity .

Material Science

Thiophene derivatives are used in organic electronics (e.g., semiconductors). The carbohydrazide group might enable functionalization for tailored material properties .

Comparaison Avec Des Composés Similaires

Structural Confirmation

Single-crystal X-ray diffraction (SHELX software ) and spectroscopic techniques (IR, NMR, mass spectrometry) are standard for structural validation. For instance:

- The (E)-configuration of imine functionalities in similar compounds (e.g., ) is confirmed via X-ray crystallography.

- IR peaks for C=O (1644–1712 cm⁻¹) and C=N (1588–1603 cm⁻¹) bonds are characteristic of carbohydrazides .

Physicochemical Properties

Table 1: Comparative Spectral Data of Selected Carbohyrazides

Notes:

Molecular Docking and Reactivity

- AutoDock Vina () and DFT calculations () predict binding affinities and electronic properties. For example:

Comparison with Structural Analogs

Table 2: Structural and Functional Differences

Méthodes De Préparation

General Synthetic Strategy

The preparation of N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide typically follows a multi-step synthetic route involving:

Synthesis of the substituted thiophene-2-carboxylic acid or ester precursor

- The thiophene ring bearing ethyl and methyl substituents is constructed or sourced as 5-ethyl-4-methylthiophene-2-carboxylic acid or its ester derivative.

Conversion to the carbohydrazide intermediate

- The carboxylic acid or ester is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate or hydrazine derivatives under reflux conditions in an appropriate solvent such as ethanol.

Chloroacetylation of the carbohydrazide nitrogen

- The carbohydrazide is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to selectively introduce the 2-chloroacetyl group on the terminal hydrazide nitrogen.

Detailed Stepwise Preparation

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 5-ethyl-4-methylthiophene-2-carboxylic acid or ester | Starting from substituted thiophene precursors, cyclization or functional group transformations | Can involve Friedel-Crafts acylation or other thiophene ring functionalization methods |

| 2 | Conversion to carbohydrazide | React ester or acid with hydrazine hydrate in ethanol, reflux for several hours | Yields the 5-ethyl-4-methylthiophene-2-carbohydrazide intermediate |

| 3 | Chloroacetylation | Treat carbohydrazide with chloroacetyl chloride in presence of base (e.g., triethylamine) at 0-5°C to room temperature | Ensures selective acylation at the terminal hydrazide nitrogen, avoiding over-acylation |

Reaction Mechanisms and Conditions

Carbohydrazide Formation:

The nucleophilic attack of hydrazine on the ester or acid carbonyl carbon forms the hydrazide linkage, releasing ethanol or water as byproducts. Refluxing in ethanol facilitates complete conversion.Chloroacetylation:

The lone pair on the hydrazide nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base scavenges the HCl formed, driving the reaction forward. Low temperature controls side reactions.

Representative Experimental Data

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent for carbohydrazide synthesis | Ethanol | Good solubility, facilitates reflux |

| Temperature for carbohydrazide formation | 78-85°C (reflux) | Complete conversion in 4-6 hours |

| Base for chloroacetylation | Triethylamine (1.2 eq) | Efficient HCl scavenging |

| Temperature for chloroacetylation | 0-5°C initially, then room temp | Minimizes side reactions |

| Reaction time for chloroacetylation | 2-4 hours | Complete acylation |

| Purification | Recrystallization from ethanol or column chromatography | High purity product |

Research Findings and Literature Evidence

The synthetic route involving carbohydrazide formation followed by chloroacetylation is well-established in heterocyclic chemistry literature for similar thiophene derivatives, ensuring high regioselectivity and yield.

The chloroacetylation step is critical and requires careful control of stoichiometry and temperature to prevent di-acylation or degradation.

Spectroscopic analyses (IR, NMR) confirm the presence of characteristic hydrazide N-H stretching (~3200 cm^-1), carbonyl groups (~1650 cm^-1), and chloroacetyl functionalities.

The molecular structure and purity are often confirmed by elemental analysis and mass spectrometry, corroborating the successful synthesis of the target compound.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended methodologies for synthesizing N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide?

The synthesis typically involves condensation reactions between a carbohydrazide precursor and a chloroacetyl derivative. For example, hydrazide intermediates (e.g., 5-ethyl-4-methylthiophene-2-carbohydrazide) can react with 2-chloroacetyl chloride in anhydrous ethanol under reflux, followed by purification via recrystallization. Key steps include monitoring reaction progress using TLC and optimizing molar ratios to improve yields (e.g., 70–85%) .

Q. How should researchers characterize this compound spectroscopically?

Comprehensive characterization requires:

- 1H/13C NMR : To confirm the presence of the chloroacetyl group (e.g., δ ~4.2 ppm for CH2Cl) and thiophene ring protons.

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) validate the hydrazide and acyl chloride moieties.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) .

Q. What crystallization techniques are effective for obtaining single crystals of this compound?

Slow evaporation of polar aprotic solvents (e.g., DMF/ethanol mixtures) at ambient temperature is recommended. For X-ray diffraction-quality crystals, seed crystals or controlled cooling (e.g., 0.5°C/hour) may be employed. Ensure solvent purity to avoid amorphous precipitation .

Advanced Questions

Q. How can X-ray crystallography and software tools resolve the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX for structure solution and refinement, ensuring anisotropic displacement parameters for non-H atoms. WinGX or ORTEP-3 can visualize thermal ellipsoids and generate publication-ready figures. For accurate bond-length analysis, compare experimental data with DFT-optimized geometries .

Q. What strategies analyze hydrogen-bonding patterns in the crystal lattice?

Graph-set analysis (e.g., R2²(8) motifs) identifies recurring hydrogen-bonding networks. Software like Mercury (CCDC) can map N–H···O and C–H···Cl interactions. For example, reports weak aromatic stacking (π-π interactions) and N–H···O bonds stabilizing the crystal packing .

Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., acetylcholinesterase or urease) with IC50 determination.

- Docking studies : Perform molecular docking (e.g., AutoDock Vina ) to predict binding affinities to active sites.

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloroacetyl vs. nitro groups) and compare inhibition profiles .

Q. How can low reaction yields during synthesis be addressed?

- Optimize solvent systems (e.g., switch from ethanol to THF for better solubility).

- Use coupling agents (e.g., DCC/DMAP) to enhance acylation efficiency.

- Monitor reaction kinetics via in-situ IR to identify incomplete conversions .

Q. What computational methods predict electronic properties relevant to material science applications?

- DFT calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 09 ) to assess charge-transfer potential.

- Molecular electrostatic potential (MEP) maps : Identify electrophilic/nucleophilic regions for optoelectronic applications .

Q. How do structural modifications influence biological activity?

Q. How should discrepancies in spectroscopic or crystallographic data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.